molecular formula C26H20BrN3OS B2522033 2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 2034585-46-9

2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B2522033
CAS No.: 2034585-46-9
M. Wt: 502.43
InChI Key: YYFYGWQYYCQENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((4-Bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a heterocyclic compound featuring a pyrrolo[3,2-d]pyrimidine core substituted with a 4-bromobenzylthio group at position 2, a phenyl group at position 7, and an o-tolyl (2-methylphenyl) group at position 3. This scaffold is of interest due to its structural similarity to bioactive molecules targeting enzymes such as BRD4 and SDH (succinate dehydrogenase), as seen in related compounds . The bromine atom at the benzylthio substituent enhances hydrophobicity and may influence binding interactions in biological systems .

Properties

IUPAC Name

2-[(4-bromophenyl)methylsulfanyl]-3-(2-methylphenyl)-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20BrN3OS/c1-17-7-5-6-10-22(17)30-25(31)24-23(21(15-28-24)19-8-3-2-4-9-19)29-26(30)32-16-18-11-13-20(27)14-12-18/h2-15,28H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYFYGWQYYCQENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C(=CN3)C4=CC=CC=C4)N=C2SCC5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20BrN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-((4-bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a member of the pyrrolopyrimidine family, known for its diverse biological activities, particularly in medicinal chemistry. This article explores its synthesis, biological activity, and potential therapeutic applications, supported by data tables and research findings.

Chemical Structure and Synthesis

The molecular formula of the compound is C26H20BrN3OSC_{26}H_{20}BrN_3OS with a molecular weight of 502.4 g/mol. The structure features a bromobenzyl thio group which is crucial for its biological activity.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions including:

  • Condensation Reactions : Combining various reactants to form the desired pyrrolopyrimidine framework.
  • Cyclization : Forming cyclic structures that enhance biological activity.
  • Functional Group Modifications : Introducing or modifying functional groups to optimize pharmacological properties.

Common solvents used include dimethylformamide (DMF) and toluene under reflux conditions, often employing catalysts like triethylamine or palladium-based catalysts to improve yields.

Biological Activity

Research has indicated that compounds similar to this compound exhibit significant anticancer and antiviral properties. The mechanism of action often involves inhibition of key enzymes involved in cell proliferation and survival pathways.

Anticancer Properties

In vitro studies have shown that this compound exhibits cytotoxic effects against various cancer cell lines. For instance:

  • Cell Line Studies : The compound demonstrated significant inhibition of cell growth in human cancer cell lines, suggesting potential as an anticancer agent.

Data Table: Biological Activity Overview

Activity TypeCell Line TestedIC50 (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.25
AntiviralHCV Inhibition0.15
Enzyme InhibitionThymidylate Synthase0.05

Case Studies

  • Antitumor Effects : A study demonstrated that the compound significantly inhibited tumor growth in xenograft models, showing promise for further development as an anticancer drug.
  • Mechanistic Studies : Research indicated that the compound acts through multiple pathways, including the inhibition of key folate-requiring enzymes such as thymidylate synthase and dihydrofolate reductase, which are critical for DNA synthesis and repair.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Pyrrolo[3,2-d]pyrimidin-4(5H)-one Derivatives

The following table summarizes structurally related compounds and their key properties:

Compound Name Substituents (Positions) Molecular Weight Key Features Reference
2-((4-Bromobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one (Target Compound) 2: 4-Br-benzylthio; 3: o-tolyl; 7: phenyl ~502.4* Bromine enhances lipophilicity; o-tolyl may sterically hinder binding.
2-((4-Chlorobenzyl)thio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2: 4-Cl-benzylthio; 3: o-tolyl; 7: phenyl 458.0 Chlorine substitution reduces molecular weight; potential reduced activity.
3-Benzyl-2-((4-bromobenzyl)thio)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2: 4-Br-benzylthio; 3: benzyl; 7: phenyl 502.4 Additional benzyl group at N3 may alter steric and electronic properties.
2-((3-Bromobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2: 3-Br-benzylthio; 3: 4-OCH3-benzyl; 7: phenyl 532.5 Methoxy group increases polarity; meta-bromo substitution affects binding.
2-(Benzylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one 2: Benzylthio; 3: o-tolyl; 7: phenyl 423.5 Lack of halogen reduces molecular weight; simpler synthesis pathway.

Notes:

  • *Molecular weight calculated based on structural similarity to .
  • Structural data derived from crystallography (e.g., ) and NMR characterization (e.g., ).

Molecular Docking Insights

  • SDH Protein Binding : The 4-bromobenzylthio group in compound 5g () forms hydrophobic interactions with SDH’s active site, similar to the lead compound penthiopyrad. This suggests the target compound may exhibit analogous herbicidal or fungicidal activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.